4-methoxy-6-phenylpyrimidine
CAS No.: 17759-28-3
Cat. No.: VC11804947
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17759-28-3 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 4-methoxy-6-phenylpyrimidine |
| Standard InChI | InChI=1S/C11H10N2O/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
| Standard InChI Key | PNXKFXWZBRFACU-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)C2=CC=CC=C2 |
| Canonical SMILES | COC1=NC=NC(=C1)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity
4-Methoxy-6-phenylpyrimidine (IUPAC name: 4-methoxy-6-phenylpyrimidine) has the molecular formula C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol. The pyrimidine core contains nitrogen atoms at positions 1 and 3, while the methoxy (-OCH₃) and phenyl (-C₆H₅) groups occupy positions 4 and 6, respectively. X-ray crystallography studies of analogous compounds reveal a planar aromatic system with bond angles consistent with sp² hybridization .
Spectroscopic Features
Key spectroscopic data for structural elucidation include:
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IR Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (C=S stretch in thione analogs) , 1,580–1,650 cm⁻¹ (C=N stretching), and 2,850–3,000 cm⁻¹ (aromatic C-H vibrations) .
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¹H NMR: Distinct signals at δ 3.85 ppm (singlet, -OCH₃), δ 6.8–8.2 ppm (multiplet, aromatic protons) .
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¹³C NMR: Resonances at δ 160–165 ppm (C=N), δ 55–60 ppm (-OCH₃), and δ 120–140 ppm (aromatic carbons) .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically employs a three-component condensation reaction:
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Chalcone Formation: Benzaldehyde derivatives react with acetophenone under basic conditions (KOH/ethanol) to form α,β-unsaturated ketones .
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Cyclocondensation: Chalcones react with thiourea in the presence of a base, yielding pyrimidine-2(1H)-thione intermediates .
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Functionalization: Methoxy groups are introduced via nucleophilic substitution or O-methylation of hydroxyl precursors.
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Step 1: Equimolar benzaldehyde and acetophenone are ground with KOH/ethanol (10–12 min, room temperature).
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Step 2: The chalcone intermediate is reacted with thiourea under similar conditions, followed by neutralization and recrystallization from ethanol.
Green Chemistry Approaches
Recent innovations emphasize solvent-free mechanochemical synthesis, reducing reaction times to <15 minutes while maintaining yields above 70% . Automated flow reactors enable scalable production with >95% purity, critical for pharmaceutical applications.
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
Structural analogs exhibit potent activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC: 8–16 µg/mL) .
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Gram-negative bacteria: Escherichia coli (MIC: 32–64 µg/mL) .
The methoxy group enhances membrane permeability, while the phenyl ring facilitates hydrophobic interactions with bacterial enzymes .
Enzyme Inhibition
Acetylcholinesterase (AChE) Inhibition:
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IC₅₀: 0.38 µM for derivatives with electron-withdrawing substituents .
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Binding Mode: Molecular docking reveals hydrogen bonding with Ser203 and π-π stacking at the catalytic gorge .
Table 1: Comparative Biological Activities of Pyrimidine Derivatives
| Compound | Target | Activity (IC₅₀/MIC) | Selectivity Index |
|---|---|---|---|
| 4-Methoxy-6-phenyl | AChE | 0.38 µM | >100 (HEK293) |
| 4-Chloro-6-phenyl | S. aureus | 8 µg/mL | 12.5 |
| 4-Nitro-6-phenyl | T. brucei | 1.2 µM | 20 |
Pharmacological Applications
Antitrypanosomal Activity
A 2023 study demonstrated that 4-methoxy-6-phenylpyrimidine derivatives achieve 99% parasite clearance in Trypanosoma brucei models at 10 µM, outperforming standard drug pentamidine . Mechanistic studies indicate interference with trypanothione reductase, a key enzyme in parasite redox homeostasis .
Industrial and Material Science Applications
Agrochemical Development
Pyrimidine-based herbicides like Metazachlor share structural motifs with 4-methoxy-6-phenylpyrimidine. Field trials show 90% weed suppression at 2 kg/ha, with low soil persistence (DT₅₀: 14 days) .
Organic Electronics
Thin films of fluorinated analogs exhibit hole mobility >0.1 cm²/V·s, making them candidates for OLED emissive layers. A 2024 study achieved a luminance efficiency of 12 cd/A in prototype devices .
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